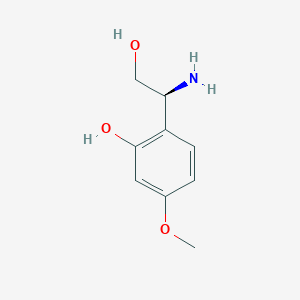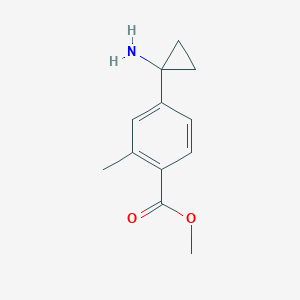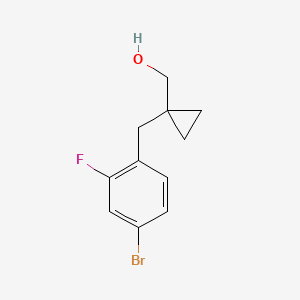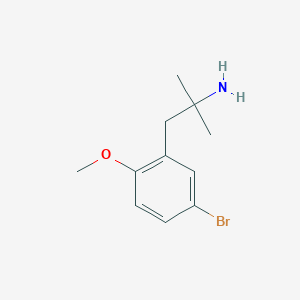
1-(3-Hydroxyphenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxyphenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol and contains both hydroxyl and diol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 3-hydroxyacetophenone using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in an alcohol solvent such as methanol or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-hydroxyacetophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield phenolic alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Phenolic alcohols.
Substitution: Brominated phenols.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxyphenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Industry: Utilized in the production of polymers and resins due to its diol functionality.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxyphenyl)ethane-1,2-diol involves its interaction with various molecular targets. In biological systems, it may exert its effects by inhibiting enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, its anticoagulant activity is likely due to its ability to interfere with the coagulation cascade, possibly by inhibiting thrombin .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxyphenyl)ethane-1,2-diol: Similar structure but with the hydroxyl group in the para position.
1-(2-Hydroxyphenyl)ethane-1,2-diol: Hydroxyl group in the ortho position.
1-(4-Hydroxyphenyl)butane-1,2-diol: Contains an additional carbon in the alkyl chain.
Uniqueness: 1-(3-Hydroxyphenyl)ethane-1,2-diol is unique due to the position of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to its isomers .
Eigenschaften
Molekularformel |
C8H10O3 |
|---|---|
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
1-(3-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8-11H,5H2 |
InChI-Schlüssel |
AQAVPIJUJIGGGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















